molecular formula C10H11N3 B179783 4-(Pyrrolidin-1-yl)picolinonitrile CAS No. 127680-86-8

4-(Pyrrolidin-1-yl)picolinonitrile

Cat. No.: B179783
CAS No.: 127680-86-8
M. Wt: 173.21 g/mol
InChI Key: WHINRMKPWMUVEJ-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)picolinonitrile is an organic compound with the molecular formula C10H11N3. It consists of a pyrrolidinyl group attached to the 4-position of a pyridine ring, with a cyano group at the 2-position. This compound is a white solid and is known for its basicity, making it a popular base catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)picolinonitrile typically involves the reaction of 4-chloropyridine-2-carbonitrile with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)picolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)picolinonitrile involves its basicity and ability to act as a nucleophile. It can form complexes with metal ions and participate in catalytic cycles. The pyrrolidinyl group enhances its nucleophilicity, making it effective in various catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrrolidin-1-yl)picolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of basicity and nucleophilicity makes it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

4-pyrrolidin-1-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-8-9-7-10(3-4-12-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHINRMKPWMUVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562488
Record name 4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127680-86-8
Record name 4-(1-Pyrrolidinyl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127680-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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